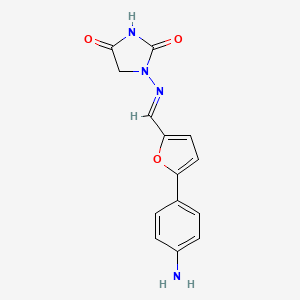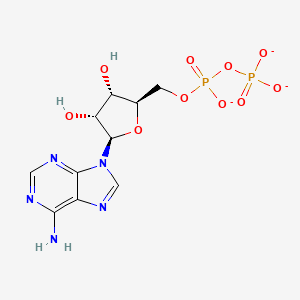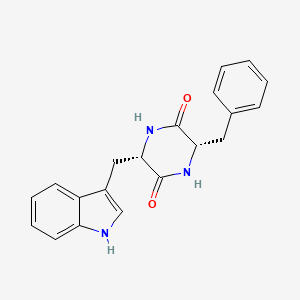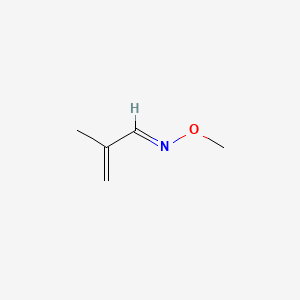
Aminodantrolene
Overview
Description
Synthesis Analysis
Synthesis of complex organic molecules often involves oxidative polymerization or catalytic processes. For instance, the chemical oxidative polymerization using H₂O₂ in the presence of an Fe catalyst has been employed to synthesize poly(1-aminonaphthalene) and poly(1-aminoanthracene), demonstrating a methodology that could potentially be applied to aminodantrolene or similar compounds (Moon et al., 1993). Similarly, the sustainable catalytic synthesis of pyrroles from secondary alcohols and amino alcohols using an iridium catalyst represents another synthetic approach that might be relevant (Michlik & Kempe, 2013).
Molecular Structure Analysis
The molecular structure of organic compounds like this compound can be characterized by spectroscopic methods, including NMR and light scattering measurements. These methods provide insights into the molecule's backbone, substituents, and electronic properties, as seen in the studies of poly(1-aminonaphthalene) and poly(1-aminoanthracene), where light scattering indicated a linear and stiff structure (Moon et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving amino compounds, such as the nucleophilic phosphine-catalyzed Michael reactions for constructing functionalized pyrrolidine rings, showcase the reactivity of nitrogen-containing substrates (En et al., 2014). This type of reaction could potentially be applied to the synthesis or modification of this compound, highlighting the compound's chemical properties and reactivity.
Physical Properties Analysis
The solubility, conductivity, and molecular weight are critical physical properties for organic compounds. For example, poly(1-aminonaphthalene) and poly(1-aminoanthracene) demonstrate specific solubility in organic solvents and electrical conductivity, which could inform the expected behavior of this compound in various environments (Moon et al., 1993).
Chemical Properties Analysis
The reactivity towards specific reagents, stability under various conditions, and interaction with catalysts are among the chemical properties of interest. The synthesis and reactions of aminoboranes, as investigated through reactions with methyl iodide and benzyl chloride, provide examples of the types of chemical behavior that might be explored for this compound or related compounds (Pasumansky et al., 2008).
Scientific Research Applications
Pharmacological Applications
Aminodantrolene, a metabolite of dantrolene, has been studied for its pharmacological properties. Dantrolene itself is primarily used to treat muscle spasticity in conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis. Its mechanism involves acting directly on skeletal muscle to decrease contraction force, without significant effects on neural pathways or muscle fiber membranes. Dantrolene has demonstrated effectiveness in clinical trials, showing superiority over placebo in managing spasticity from various causes, including multiple sclerosis, albeit with varying degrees of effectiveness (Pinder, Brogden, Speight, & Avery, 2020).
Metabolic Pathways and Hepatotoxicity
Research on this compound has focused on its metabolic pathways and potential hepatotoxic effects. This compound is produced through the metabolism of dantrolene by the hepatic MFO system and nitroreductase. It inhibits the hepatic MFO system, and its acetylation blocks these inhibitory effects. The formation of glucuronide and mercapturic acid conjugates is part of the metabolic pathway, with the latter being a detoxification mechanism for dantrolene’s electrophilic metabolite (Arnold, Epps, Cook, & Hamrick, 1983). Another study identified the enzymes responsible for dantrolene metabolism in humans, highlighting the role of aldehyde oxidase 1 (AOX1) and N-acetyltransferase (NAT) 2 in the metabolic process. This understanding is crucial for elucidating the mechanism of dantrolene-induced liver injury (Amano et al., 2018).
Interaction with Muscle Receptors
This compound has also been studied for its interaction with muscle receptors. One study found that dantrolene, azumolene, and this compound inhibited the binding of [3H]PN200-110 to transverse tubule dihydropyridine receptors in skeletal muscle. This suggests a preferential interaction of these drugs with dihydropyridine receptors over ryanodine receptors, providing insights into their mechanism of action (El-Hayek, Parness, Valdivia, Coronado, & Hogan, 1992).
Mechanism of Action
Target of Action
The primary target of Aminodantrolene is the ryanodine receptor, a major calcium release channel of the skeletal muscle sarcoplasmic reticulum . This receptor plays a crucial role in the excitation-contraction coupling in skeletal muscle .
Mode of Action
This compound interacts with its target, the ryanodine receptor, by direct or indirect inhibition . This interaction is fundamental in the molecular action of this compound, leading to a decrease in intracellular calcium concentration .
Biochemical Pathways
This compound affects the biochemical pathways related to the excitation-contraction coupling in skeletal muscle . By inhibiting the ryanodine receptor, it disrupts the normal flow of calcium ions, which are essential for muscle contraction . The downstream effects of this disruption include a decrease in muscle contraction, providing a therapeutic effect in conditions like malignant hyperthermia and muscle spasticity .
Pharmacokinetics
It is known that dantrolene, the parent compound of this compound, is metabolized by liver microsomes to 5-hydroxydantrolene, which itself acts as a skeletal muscle relaxant . Reduction of the nitro moiety of the benzene ring leads to the formation of this compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in intracellular calcium concentration . This results in a depression of the intrinsic mechanisms of excitation-contraction coupling in skeletal muscle . Clinically, this leads to a reduction in muscle spasticity and provides an effective treatment for conditions like malignant hyperthermia .
properties
IUPAC Name |
1-[(E)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8,15H2,(H,17,19,20)/b16-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUTWFLSENWVIM-FRKPEAEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163423 | |
| Record name | Aminodantrolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14663-28-6 | |
| Record name | Aminodantrolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminodantrolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINODANTROLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R97QNA0E19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic pathway of dantrolene, and how is aminodantrolene involved?
A1: Dantrolene is primarily metabolized through two pathways in the liver:
- Hepatic MFO System: Dantrolene undergoes hydroxylation by the hepatic mixed-function oxidase (MFO) system, resulting in the formation of hydroxydantrolene. This metabolite is subsequently conjugated with glucuronic acid or sulfate for excretion. [, ]
- Nitroreductase Pathway: Dantrolene is also metabolized by nitroreductase, leading to the formation of this compound. [, ] This pathway involves intermediates that can undergo glucuronide and mercapturic acid conjugation, with the latter serving as a detoxification mechanism for electrophilic metabolites. [, ]
Q2: How does this compound impact the hepatic MFO system, and what is the significance of this interaction?
A2: this compound demonstrates inhibitory effects on the hepatic MFO system. [, ] This inhibition can potentially influence the metabolism of other drugs metabolized by this system, leading to drug interactions. Interestingly, acetylation of this compound negates its inhibitory effects on the hepatic MFO system. [, ] This suggests that the acetylation status of this compound could play a role in modulating its pharmacological and toxicological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)







![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)
![(2R)-2-[[(4-chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1240667.png)